BDP TMR NHS ester
CAS No.: 485397-12-4
Cat. No.: VC0520666
Molecular Formula: C25H24BF2N3O5
Molecular Weight: 495.29
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 485397-12-4 |
|---|---|
| Molecular Formula | C25H24BF2N3O5 |
| Molecular Weight | 495.29 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate |
| Standard InChI | InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3 |
| Standard InChI Key | XMAZILQWJQABLQ-UHFFFAOYSA-N |
| SMILES | [B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Structural Characteristics
BDP TMR NHS ester possesses a distinctive molecular structure that contributes to its specialized fluorescent properties. The compound has the molecular formula C25H24BF2N3O5 and a precise molecular weight of 495.28 g/mol . It contains a borondipyrromethene core structure, which is responsible for its fluorescent capabilities, coupled with an NHS ester reactive group that facilitates bioconjugation reactions.
The compound appears as a purple solid in its pure form and exhibits good solubility in most organic solvents, including DMF (dimethylformamide), DMSO (dimethyl sulfoxide), DCM (dichloromethane), and acetone . This versatile solubility profile makes it suitable for various labeling protocols and experimental conditions.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of BDP TMR NHS ester:
| Property | Value |
|---|---|
| CAS Number | 485397-12-4 |
| Chemical Formula | C25H24BF2N3O5 |
| Molecular Weight | 495.28 g/mol |
| Physical Appearance | Purple solid |
| Purity | NMR 1H, HPLC-MS (95%) |
| Solubility | Good in most organic solvents (DMF, DMSO, DCM, acetone) |
| Mass Spec M+ Increment | 380.2 |
The compound displays high purity, typically exceeding 95% as verified by NMR and HPLC-MS analyses . This high purity is essential for reliable and reproducible results in sensitive fluorescence applications and bioconjugation reactions.
Spectral Characteristics
Absorption and Emission Profile
BDP TMR NHS ester exhibits well-defined spectral properties that make it particularly valuable for fluorescence-based applications. The dye has an excitation maximum at approximately 545 nm and an emission maximum at approximately 570 nm . This spectral profile positions it in the red-orange region of the visible spectrum, allowing for good separation from other commonly used fluorophores in multiplex assays.
The compound has a relatively small Stokes shift of approximately 26 nm , which is characteristic of many BODIPY dyes. Despite this modest Stokes shift, its distinct spectral properties enable clear discrimination in multicolor imaging and analysis applications.
Quantum Yield and Brightness
One of the most significant advantages of BDP TMR NHS ester is its exceptionally high quantum yield of 0.95 . This quantum yield, which represents the ratio of emitted photons to absorbed photons, indicates that the dye is extremely efficient at converting absorbed light into fluorescence. This high quantum efficiency contributes directly to the compound's superior brightness compared to traditional TAMRA dyes.
The spectral characteristics are summarized in the following table:
| Spectral Property | Value |
|---|---|
| Excitation Maximum | 545 nm |
| Emission Maximum | 570 nm |
| Stokes Shift | ~26 nm |
| Quantum Yield | 0.95 |
| CF260 | 0.16 |
| CF280 | 0.16 |
The high quantum yield combined with the compound's molar extinction coefficient results in a fluorophore that provides exceptional signal strength, even at low concentrations or with brief exposure times . This makes it particularly valuable for applications requiring high sensitivity or those involving photobleaching-sensitive samples.
Applications in Research
Fluorescence Anisotropy and Polarization
BDP TMR NHS ester is particularly well-suited for fluorescence anisotropy measurements due to its relatively long excited state lifetime . Fluorescence anisotropy is a technique that measures the rotational diffusion of fluorophores during their excited state lifetime. The extended excited state of BDP TMR NHS ester allows for more accurate measurements of this rotational diffusion, providing valuable insights into molecular size, shape, and binding interactions.
Fluorescence polarization, which is closely related to anisotropy, has become an excellent method for high-throughput binding assays . The compound's properties make it especially effective with short linkers, enabling sensitive detection of molecular interactions in drug discovery and protein research applications.
Biological Labeling Applications
As an amine-reactive NHS ester, BDP TMR NHS ester is specifically designed for efficient labeling of proteins, peptides, and other biomolecules containing primary amino groups . The labeling reaction typically occurs under mild conditions in appropriate buffer systems, resulting in stable conjugates that retain both biological activity and fluorescent properties.
The compound's superior brightness compared to traditional TAMRA dyes makes it particularly valuable for applications requiring high sensitivity, such as the detection of low-abundance proteins or visualization of fine cellular structures . Its excellent photostability also allows for extended imaging sessions with minimal signal deterioration.
Advanced Imaging and Analysis Techniques
Beyond basic labeling applications, BDP TMR NHS ester has proven valuable in several advanced imaging and analysis techniques:
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Fluorescence Microscopy: The dye's brightness and photostability make it ideal for imaging cellular components and tracking biological processes with high precision .
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Flow Cytometry: BDP TMR NHS ester provides clear and distinct signals for cell sorting and phenotyping applications .
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FRET Studies: The compound can be effectively used in Förster Resonance Energy Transfer (FRET) assays to study molecular interactions and dynamics with high sensitivity .
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Molecular Probes: Its reliable fluorescence properties make it effective for creating specialized probes for various biomolecules in diverse research fields .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Storage Environment | In the dark, desiccated |
| Shelf Life | 12 months after receipt |
| Transport Conditions | Room temperature (up to 3 weeks) |
| Stock Solution Storage | -80°C (use within 6 months) or -20°C (use within 1 month) |
Adhering to these storage and handling guidelines ensures the maintenance of the compound's reactivity and fluorescent properties, resulting in consistent and reliable experimental outcomes.
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